(1-Methanesulfonylpiperidin-4-yl)methanamine is a synthetic organic compound that functions as a key building block in the development of novel cyclin-dependent kinase (CDK) inhibitors. [] CDKs play a crucial role in regulating the cell cycle and are often deregulated in cancer cells. [] This compound is not naturally occurring and has been primarily explored for its potential in anticancer drug discovery.
(1-Methanesulfonylpiperidin-4-yl)methanamine is a chemical compound featuring a piperidine ring substituted with a methanesulfonyl group and an amine. It falls under the category of sulfonamide compounds, which are known for their diverse biological activities. The compound's structure allows for potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
This compound can be classified as a substituted piperidine and is part of the broader category of sulfonamides. Sulfonamides have historically been significant in drug development due to their antibacterial properties, but they also exhibit other pharmacological activities, including anti-inflammatory and analgesic effects. The specific compound (1-Methanesulfonylpiperidin-4-yl)methanamine is synthesized for research purposes and may have applications in developing new therapeutic agents.
The synthesis of (1-Methanesulfonylpiperidin-4-yl)methanamine typically involves several key steps:
These synthetic routes can vary based on the availability of starting materials and desired purity levels, but they generally follow established protocols for sulfonamide synthesis .
The molecular formula for (1-Methanesulfonylpiperidin-4-yl)methanamine is .
The structure features:
This configuration allows for various interactions with biological targets, making it a candidate for drug development .
(1-Methanesulfonylpiperidin-4-yl)methanamine can participate in several chemical reactions:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to create derivatives for specific applications .
The mechanism of action for (1-Methanesulfonylpiperidin-4-yl)methanamine is not fully characterized but is hypothesized based on its structural features:
Research into its specific interactions could reveal potential therapeutic applications in treating conditions such as inflammation or infection .
These properties are critical when considering the compound's formulation into pharmaceutical products or its use in laboratory settings .
(1-Methanesulfonylpiperidin-4-yl)methanamine has potential applications in various scientific fields:
The piperidinyl methanamine core serves as a critical spatial organizer in kinase inhibitor design, enabling optimal vector alignment for target engagement. The chair conformation of the piperidine ring positions the C4-aminomethyl group equatorially, facilitating hydrogen bond donation to kinase hinge regions while maintaining planar orientation with heterocyclic binding elements [4] [7]. This geometric advantage is exemplified in cyclin-dependent kinase (CDK) inhibitors where the scaffold bridges pyrimidine pharmacophores and hydrophobic domains. In R547 (a clinical-stage CDK inhibitor), the aminomethyl group forms dual hydrogen bonds with Leu83 backbone carbonyl in CDK2's ATP-binding pocket [4]. The basic amine (pKa ~10.5) further enhances solubility and membrane permeability, reflected in favorable CNS-MPO scores of derivatives [2]. Computational analyses reveal that the four-carbon tether between sulfonyl and amine groups provides ideal spacing for bidentate target interactions without entropic penalty [4] [9].
Table 1: Structural Derivatives of (1-Methanesulfonylpiperidin-4-yl)methanamine in Kinase Inhibition
Compound | Molecular Target | Key Structural Features | Biological Activity | Source |
---|---|---|---|---|
R547 | CDK1/2/4 | 4-Amino-5-(2,3-difluoro-6-methoxybenzoyl)pyrimidin-2-yl linkage | Ki = 0.001-0.003 µM; Tumor growth inhibition (95%) | [4] [7] |
CID 9979700 | Kinase (undisclosed) | 5-Fluoro-2-methoxyphenyl linker | Experimental (PubChem) | [10] |
IIP0943 (TransPharmer) | PLK1 | Benzo[b]thiophen-7-yloxy-pyrimidine | IC50 = 5.1 nM | [9] |
The methanesulfonyl moiety serves as a multifunctional determinant in pharmacophore optimization, primarily through polar interactions and steric exclusion. Sulfur-oxygen dipole moments (S⁺–O⁻) create a potent hydrogen bond acceptor system, engaging conserved water networks or Lys/Arg residues in kinase allosteric pockets [4] [7]. In CDK inhibitors, the sulfonyl oxygen forms water-mediated hydrogen bonds with Asp86 and Lys89 in CDK2, contributing ~1.3 kcal/mol binding energy according to molecular dynamics simulations [4]. The methyl group induces selective steric constraints that prevent binding to kinases with bulkier gatekeeper residues, explaining >1000-fold selectivity against non-target kinases [2] [4]. Electrostatic potential mapping shows the sulfonyl group reduces electron density on the piperidine nitrogen, minimizing off-target interactions with aminergic GPCRs (e.g., 5-HT1A, D2) [2]. Structure-activity relationship (SAR) studies demonstrate that replacing methanesulfonyl with acetyl or carbamate diminishes kinase inhibition by 10-100 fold while increasing hERG channel affinity, underscoring its role in selectivity [4] [7].
Table 2: Impact of Methanesulfonyl Modification on Pharmacological Properties
Structural Modification | Target Affinity Change | Selectivity Profile | Key Observations | Reference |
---|---|---|---|---|
Methanesulfonyl (native) | CDK2 Ki = 0.003 µM | >1000-fold vs. non-CDK kinases | Optimal binding kinetics | [4] [7] |
Acetyl replacement | CDK2 Ki = 0.3 µM | Reduced kinase selectivity | Increased hERG liability | [4] |
Carbamate replacement | CDK2 Ki = 0.1 µM | Moderate selectivity | Improved metabolic stability | [4] |
Sulfoxide derivative | CDK2 Ki = 0.05 µM | Comparable selectivity | Reduced cell penetration | [4] |
The scaffold's prominence in cell cycle therapeutics stems from its dual capacity to engage CDKs while maintaining favorable drug-like properties. R547 exemplifies this application, exhibiting picomolar inhibition of CDK1 (Ki = 0.001 µM), CDK2 (Ki = 0.003 µM), and CDK4 (Ki = 0.001 µM) with negligible activity against 120+ off-target kinases [4] [7]. Cellular assays demonstrate potent growth inhibition in HCT116 colorectal carcinoma (IC50 = 0.08 µM) through Rb protein hyperphosphorylation blockade and G1/S cell cycle arrest [4] [7]. In vivo, R547 achieves 95% tumor growth suppression in HCT116 xenografts at tolerated doses, prompting advancement to Phase I clinical trials [4]. TransPharmer-generated analogs incorporating this scaffold show enhanced PLK1 inhibition (IIP0943: IC50 = 5.1 nM) through novel benzo[b]thiophen-7-yloxy-pyrimidine extensions, demonstrating the core's adaptability to emerging targets [9]. The scaffold's favorable physicochemical profile (LogP = 0.04, TPSA = 63.4 Ų) enables blood-brain barrier penetration in CNS-active derivatives like NLX-204, though their primary mechanisms involve serotonin receptor modulation rather than kinase inhibition [2] [9].
Table 3: Biological Activities of Key Derivatives in Cell Cycle Regulation
Compound | Primary Targets | Cellular Activity | In Vivo Efficacy | Development Status | |
---|---|---|---|---|---|
R547 | CDK1/2/4 | HCT116 IC50 = 0.08 µM | 95% tumor growth inhibition (HCT116 xenograft) | Phase I clinical trial | [4] [7] |
IIP0943 | PLK1 | HCT116 proliferation IC50 <1 µM | Not reported (submicromolar cellular activity) | Preclinical | [9] |
FPMPM analogs | Undisclosed kinases | Antioxidant/antimicrobial activity | Not applicable | Research compound | [6] |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9